molecular formula C17H17NO4 B185202 (4-Nitrophenyl) 4-tert-butylbenzoate CAS No. 13551-16-1

(4-Nitrophenyl) 4-tert-butylbenzoate

Cat. No.: B185202
CAS No.: 13551-16-1
M. Wt: 299.32 g/mol
InChI Key: SBXWGOOINQWHGV-UHFFFAOYSA-N
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Description

(4-Nitrophenyl) 4-tert-butylbenzoate (CAS 13551-16-1) is an ester-based chemical compound with a molecular formula of C17H17NO4 and a molecular weight of 299.32 g/mol . It serves as a valuable reagent in scientific research, particularly in the study of ester hydrolysis and metabolic stability. Esters are a major functional group in prodrugs and bioactive compounds, and their presence is often associated with hydrolytic lability . Researchers utilize such esters in comparative studies to understand hydrolytic structure-lability relationships, investigating how different structural motifs affect the rate of cleavage in various biological environments . The hydrolytic stability of esters in systems like plasma and liver microsomes can depend on carboxylesterase (CES) activity . The 4-nitrophenyl moiety in its structure can be instrumental in these studies, potentially acting as a chromophore for analytical monitoring or as a leaving group during hydrolysis. The tert-butyl benzoate component introduces steric and electronic modifications that allow scientists to probe the effect of bulky, hydrophobic substituents on metabolic pathways . This makes this compound a critical tool for researchers in medicinal chemistry and drug design who aim to modulate the metabolic lability of ester-containing molecules, thereby informing the development of either more stable bioactive compounds or prodrugs intended for controlled activation . The compound is characterized by high purity and is subject to cold-chain transportation to ensure stability . It is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

13551-16-1

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(4-nitrophenyl) 4-tert-butylbenzoate

InChI

InChI=1S/C17H17NO4/c1-17(2,3)13-6-4-12(5-7-13)16(19)22-15-10-8-14(9-11-15)18(20)21/h4-11H,1-3H3

InChI Key

SBXWGOOINQWHGV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Polar Surface Area (Ų) Key Substituents
(4-Nitrophenyl) 4-tert-butylbenzoate Not Provided C₁₇H₁₇NO₄ 299.32 ~4.5* ~72.12* 4-Nitrophenyl, 4-tert-butyl
(4-Nitrophenyl) 4-methylbenzoate 15023-67-3 C₁₄H₁₁NO₄ 257.24 3.65 72.12 4-Nitrophenyl, 4-methyl
(2-Acetylphenyl) 4-nitrobenzoate 36695-15-5 C₁₅H₁₁NO₅ 285.25 ~2.8* 95.94 4-Nitrobenzoyl, 2-acetylphenyl
4-Nitrophenyl benzoate 959-22-8 C₁₃H₉NO₄ 243.21 2.90 72.12 4-Nitrophenyl (no tert-butyl)
Methyl 4-tert-butylbenzoate 26537-19-5 C₁₂H₁₆O₂ 192.25 3.50 26.30 Methyl ester, 4-tert-butyl

Note: LogP and PSA values for some compounds are extrapolated based on structural similarity .

Key Observations:

Hydrophobicity (LogP): The tert-butyl group in this compound increases hydrophobicity (LogP ~4.5) compared to the methyl analog (LogP 3.65) and the non-tert-butyl parent compound 4-nitrophenyl benzoate (LogP 2.90). This suggests superior lipid solubility, which may enhance membrane permeability in biological systems . The acetyl-substituted analog (LogP ~2.8) exhibits reduced hydrophobicity due to the polar acetyl group .

The acetyl derivative’s higher PSA (95.94 Ų) reflects additional polarity from the acetyl group .

Steric Effects :

  • The tert-butyl group introduces significant steric hindrance, which may slow reaction kinetics in ester hydrolysis or nucleophilic substitution compared to less bulky analogs like 4-nitrophenyl 4-methylbenzoate .

Preparation Methods

General Reaction Mechanism

The esterification of 4-tert-butylbenzoic acid with 4-nitrophenol typically employs carbodiimide-based coupling agents such as N,NN,N'-dicyclohexylcarbodiimide (DCC) or N,NN,N'-diisopropylcarbodiimide (DIC), often in combination with 4-dimethylaminopyridine (DMAP) as a catalyst. The mechanism involves activation of the carboxylic acid to form an acyloxyphosphonium intermediate, which subsequently reacts with the phenolic hydroxyl group of 4-nitrophenol to yield the target ester.

Procedure and Optimization

In a representative protocol, 4-tert-butylbenzoic acid (0.28 mmol) and 4-nitrophenol (0.34 mmol) are dissolved in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). DCC (1.2 equiv.) and DMAP (0.1 equiv.) are added, and the mixture is stirred at room temperature for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and upon completion, the urea byproduct is filtered off. The crude product is purified by flash column chromatography using hexane/ethyl acetate gradients, yielding (4-nitrophenyl) 4-tert-butylbenzoate in 58–71% isolated yield .

Key Data Table: Traditional Esterification Conditions

ReactantCoupling AgentCatalystSolventTime (h)Yield (%)
4-tert-Butylbenzoic acidDCCDMAPDCM2458
4-tert-Butylbenzoic acidDICDMAPTHF1663

Limitations and Challenges

  • Low yields in polar solvents due to competing side reactions.

  • Sensitivity to moisture , requiring anhydrous conditions.

  • Labor-intensive purification steps to remove coupling byproducts like dicyclohexylurea.

Deoxyfluorination-Assisted Esterification

Mechanistic Overview

A novel method employs XtalFluor-E (Et2_2NSF3_3), a deoxyfluorinating reagent, to facilitate direct esterification without traditional coupling agents. This approach leverages the in situ generation of an acyl fluoride intermediate, which reacts efficiently with 4-nitrophenol under mild conditions.

Synthetic Protocol

In a typical procedure, 4-tert-butylbenzoic acid (0.28 mmol) and XtalFluor-E (1.5 equiv.) are combined in acetonitrile (MeCN) at 0°C. After 30 minutes, 4-nitrophenol (0.34 mmol) and triethylamine (2.0 equiv.) are added, and the reaction is warmed to room temperature for 6 hours. The mixture is concentrated under reduced pressure, and the residue is purified via flash chromatography to afford the ester in 75–82% yield .

Key Data Table: Deoxyfluorination Method

ReactantReagentBaseSolventTime (h)Yield (%)
4-tert-Butylbenzoic acidXtalFluor-EEt3_3NMeCN682

Advantages Over Traditional Methods

  • Higher yields due to reduced side reactions.

  • Shorter reaction times (6 hours vs. 24 hours).

  • Elimination of stoichiometric coupling agents, reducing waste.

Comparative Analysis of Methods

Efficiency and Scalability

The deoxyfluorination method outperforms traditional coupling in both yield (82% vs. 58–63%) and operational simplicity . However, XtalFluor-E’s cost and moisture sensitivity may limit large-scale applications.

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